molecular formula C13H20N2OS B7638374 1-Butyl-3-(3-ethoxyphenyl)thiourea

1-Butyl-3-(3-ethoxyphenyl)thiourea

Cat. No.: B7638374
M. Wt: 252.38 g/mol
InChI Key: NBFIKNGLMNSXGF-UHFFFAOYSA-N
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Description

1-Butyl-3-(3-ethoxyphenyl)thiourea is a substituted thiourea derivative characterized by a butyl group at the N1 position and a 3-ethoxyphenyl moiety at the N3 position. Thioureas are sulfur-containing analogues of urea, where the oxygen atom is replaced by sulfur, leading to distinct chemical and biological properties. The ethoxy group (-OCH₂CH₃) on the phenyl ring introduces electron-donating effects, which can influence solubility, hydrogen bonding, and reactivity. This compound is synthesized via nucleophilic addition of butylamine to an isothiocyanate intermediate, as demonstrated in analogous thiourea syntheses . Its structural features, such as the syn–anti configuration of substituents relative to the thiocarbonyl group, are critical for molecular packing and intermolecular interactions .

Properties

IUPAC Name

1-butyl-3-(3-ethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-3-5-9-14-13(17)15-11-7-6-8-12(10-11)16-4-2/h6-8,10H,3-5,9H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFIKNGLMNSXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NC1=CC(=CC=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Butyl Isothiocyanate

The synthesis begins with the preparation of butyl isothiocyanate, a critical intermediate. This is achieved by reacting butylamine with thiophosgene (Cl₂C=S) or ammonium thiocyanate in anhydrous acetone under reflux conditions. For instance, the reaction of butylamine with ammonium thiocyanate in the presence of a phase-transfer catalyst like tetra- n-butylammonium bromide (TBAB) enhances electrophilicity, improving the yield of butyl isothiocyanate to 76% compared to 41% without TBAB.

Coupling with 3-Ethoxyphenylamine

The isothiocyanate intermediate undergoes nucleophilic addition with 3-ethoxyphenylamine. In a representative procedure, equimolar quantities of butyl isothiocyanate and 3-ethoxyphenylamine are stirred in dichloromethane at 0–5°C for 4–6 hours. The reaction proceeds via a thiourea linkage formation, yielding 1-butyl-3-(3-ethoxyphenyl)thiourea as a crystalline solid. Purification via recrystallization from ethanol-water mixtures (3:1 v/v) typically affords the product in 68–72% yield.

Key Optimization Parameters

  • Catalyst Use : TBAB increases reaction efficiency by facilitating phase transfer in heterogeneous systems.

  • Temperature Control : Maintaining sub-10°C temperatures minimizes side reactions such as thiourea dimerization.

Multicomponent Reaction Using Elemental Sulfur

Aqueous Polysulfide-Mediated Synthesis

A solvent-free, chromatography-free approach utilizes an aqueous polysulfide solution prepared by dissolving elemental sulfur in water with organic bases like morpholine. In this method, butyl isocyanide (1.2 equiv), 3-ethoxyaniline (1.0 equiv), and sulfur (1.5 equiv) are stirred in water at 60°C for 8–12 hours. The thiourea product precipitates upon cooling and is isolated via filtration, bypassing chromatographic purification.

Reaction Mechanism
The process involves sequential nucleophilic attacks: (1) sulfur reacts with the base to form polysulfide ions (Sₙ²⁻), (2) the isocyanide inserts into the S–S bond, and (3) amine addition yields the thiourea. This method achieves yields of 65–78%, with the aqueous phase retaining unreacted sulfur for reuse.

Substrate Compatibility and Limitations

While effective for aryl amines like 3-ethoxyaniline, sterically hindered or electron-deficient amines exhibit reduced reactivity. For example, 2,6-diethylaniline derivatives yield <50% under identical conditions.

Dithiocarbamate Alkylation Route

Synthesis of Sodium 3-Ethoxyphenyldithiocarbamate

3-Ethoxyaniline (1.0 equiv) is treated with carbon disulfide (1.1 equiv) and sodium hydroxide (1.2 equiv) in aqueous ethanol at 0°C. The resulting sodium dithiocarbamate intermediate is alkylated with 1-bromobutane (1.5 equiv) at 60°C for 3 hours, forming this compound.

Reaction Equation

3-Ethoxyaniline+CS2+NaOHNa+[S2C-NH-C6H43OEt]C4H9BrThis compound\text{3-Ethoxyaniline} + \text{CS}2 + \text{NaOH} \rightarrow \text{Na}^+[\text{S}2\text{C-NH-C}6\text{H}4-3-\text{OEt}]^- \xrightarrow{\text{C}4\text{H}9\text{Br}} \text{this compound}

Yield Enhancement Strategies

  • Alkylating Agent Selection : Propiolactone or butyl sultone improves regioselectivity compared to alkyl halides, reducing byproducts.

  • Solvent Optimization : Ethanol-water mixtures (4:1 v/v) enhance solubility of the dithiocarbamate salt, increasing yields to 70–75%.

Comparative Analysis of Methods

Parameter Isothiocyanate Route Multicomponent Route Dithiocarbamate Route
Yield (%) 68–7265–7870–75
Reaction Time (h) 4–68–123–4
Purification RecrystallizationFiltrationRecrystallization
Catalyst Required TBABNoneNaOH
Scalability HighModerateHigh
Green Metrics Low (organic solvents)High (aqueous, reusable)Moderate (ethanol use)

Key Findings

  • The isothiocyanate route offers high scalability but requires hazardous solvents like dichloromethane.

  • The multicomponent method excels in sustainability but demands specialized isocyanide precursors.

  • The dithiocarbamate pathway balances yield and practicality, though alkylating agent costs may limit industrial adoption.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-(3-ethoxyphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Butyl-3-(3-ethoxyphenyl)thiourea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Butyl-3-(3-ethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. Thiourea derivatives are known to inhibit enzymes and act as mercury sensors. They exhibit enzyme inhibition by binding to the active sites of enzymes, thereby preventing their normal function .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3-ethoxyphenyl group in the target compound provides electron-donating effects, contrasting with electron-withdrawing substituents like nitro or chloro groups in analogues (e.g., 3-nitrobenzoyl derivatives in ). This impacts solubility and intermolecular interactions.
  • Hydrogen Bonding : Compounds with hydroxyl or methoxy groups (e.g., 4-hydroxyphenyl or 3-methoxyphenyl derivatives) exhibit stronger hydrogen bonding networks compared to the ethoxy variant, affecting crystallinity .
  • Steric Effects : Bulky substituents like tert-butyl () or adamantane () reduce molecular flexibility and alter binding affinities in coordination chemistry.

Reactivity Trends :

  • Acyl thioureas (e.g., benzoyl derivatives) exhibit greater stability due to resonance stabilization of the acyl group, whereas alkyl thioureas like the target compound are more nucleophilic .

Physicochemical Properties

Property This compound 1-Benzoyl-3-(4-hydroxyphenyl)thiourea 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea
Molecular Weight ~284.42 g/mol (estimated) 298.34 g/mol 336.83 g/mol
Solubility Moderate in polar solvents Low (strong H-bonding) Low (chlorine increases hydrophobicity)
Melting Point Not reported 165–167°C 152–154°C
Hydrogen Bonding Moderate (ethoxy O) Strong (hydroxyl O–H) Moderate (methoxy O)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-butyl-3-(3-ethoxyphenyl)thiourea, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via two primary routes:

  • Condensation reaction : Reaction of 3-ethoxybenzenamine with butylamine and carbon disulfide in aqueous medium at 60–80°C, yielding ~70–85% under optimized conditions .
  • Isocyanide-amine coupling : Industrial-scale synthesis involves reacting butyl isocyanide with 3-ethoxyaniline in the presence of elemental sulfur at ambient temperature, achieving >90% yield .
  • Key variables : Temperature, solvent polarity (e.g., ethanol vs. water), and stoichiometric ratios of reagents significantly impact purity and yield. Characterization via HPLC and 1^1H/13^13C NMR is critical to confirm structural integrity .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and intramolecular hydrogen bonding (e.g., N–H⋯S interactions), with bond lengths (C=S: ~1.66 Å) confirming thiourea tautomerism .
  • Spectroscopy :
  • FT-IR : Peaks at ~1250 cm1^{-1} (C=S stretch) and ~3300 cm1^{-1} (N–H stretch).
  • NMR : 1^1H NMR shows aromatic protons (δ 6.8–7.2 ppm) and butyl chain protons (δ 0.9–1.5 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular ion [M+H]+^+ at m/z 265.1 .

Advanced Research Questions

Q. How do substituent variations (e.g., ethoxyphenyl vs. fluorophenyl) impact the biological activity of thiourea derivatives?

  • Methodological Answer : Comparative studies using analogs (e.g., 1-butyl-3-(2-fluorophenyl)thiourea) reveal:

  • Solubility : Ethoxy groups enhance hydrophilicity (logP reduced by ~0.5 units vs. fluoro analogs) .
  • Bioactivity : Ethoxyphenyl derivatives show higher antimicrobial activity (MIC: 8 µg/mL vs. 16 µg/mL for fluorophenyl analogs against S. aureus), attributed to improved membrane penetration .
  • Mechanistic insights : Ethoxy groups facilitate hydrogen bonding with enzyme active sites (e.g., dihydrofolate reductase), while fluorine’s electronegativity disrupts charge distribution .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., anticancer vs. non-toxic profiles)?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell line specificity, concentration ranges). Mitigation strategies include:

  • Standardized protocols : Use NCI-60 cell line panels for consistent IC50_{50} profiling (e.g., 25 µM in MCF-7 vs. >100 µM in HEK-293) .
  • Mechanistic validation : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects (e.g., ROS modulation in non-cancerous cells) .
  • Meta-analysis : Pool data from PubChem BioAssay (AID 1259401) and ChEMBL to identify structure-activity trends .

Q. How can computational methods optimize reaction pathways for this compound synthesis?

  • Methodological Answer :

  • DFT calculations : B3LYP/6-31G(d,p) models predict transition states (e.g., energy barriers for CS2_2 addition: ~25 kcal/mol) .
  • Retrosynthetic AI : Tools like Pistachio and Reaxys propose alternative routes (e.g., using ionic liquids to enhance reaction rates by 30% via solvent stabilization) .
  • Process optimization : Response surface methodology (RSM) identifies ideal conditions (e.g., 75°C, 1:1.2 amine:CS2_2 ratio) for 95% yield .

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